molecular formula C11H16ClNO B2553736 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL CAS No. 893583-48-7

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL

Cat. No.: B2553736
CAS No.: 893583-48-7
M. Wt: 213.71
InChI Key: OGFBATFFPAVFKT-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL is an organic compound with a molecular formula of C11H16ClNO. It is a derivative of butanol and contains a chlorophenyl group, making it a significant compound in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL typically involves the reaction of 2-chlorobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of butanol and chlorophenyl compounds.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL can be compared with other similar compounds, such as:

    2-{[(2-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-{[(2-FLUOROPHENYL)METHYL]AMINO}BUTAN-1-OL: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

    2-{[(2-METHYLPHENYL)METHYL]AMINO}BUTAN-1-OL: The methyl group can alter the compound’s steric and electronic properties, impacting its reactivity and applications.

Biological Activity

2-{[(2-Chlorophenyl)methyl]amino}butan-1-ol, with the CAS number 893583-48-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN0, indicating the presence of a chlorophenyl group attached to a butanol backbone. The structural representation can be summarized as follows:

Structure CCC NCc1ccccc1Cl CO\text{Structure }\text{CCC NCc}_1\text{ccccc}_1\text{Cl CO}

This configuration suggests potential interactions with biological targets due to the presence of both hydrophobic (chlorophenyl) and hydrophilic (alcohol) components.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the range of 10–33 nM against triple-negative breast cancer (TNBC) cell lines, suggesting a potential for this compound in cancer therapeutics .

Table 1: Antiproliferative Activities in Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMDA-MB-231TBD
CA-4 (reference)MCF-73.9
Related compoundMDA-MB-23123–33

The ability to inhibit tubulin polymerization has been a key mechanism identified in these studies, with significant implications for the treatment of cancers characterized by rapid cell division .

The proposed mechanism of action for this compound involves interaction at the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown that such compounds can induce G2/M phase arrest in treated cells, further supporting their role as potential anticancer agents .

Study on Antiproliferative Activity

A study published in Molecules evaluated various derivatives of butan-1-ol analogs, including those structurally similar to this compound. The findings revealed that modifications at specific positions significantly influenced antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. The study highlighted how substituents like methoxy or ethoxy groups could enhance efficacy compared to simpler structures .

Pharmacokinetics and Toxicology

Pharmacokinetic profiles for similar compounds suggest moderate absorption and distribution characteristics, with some exhibiting favorable brain penetration. Toxicological assessments indicate low acute toxicity; however, further studies are necessary to fully understand the long-term safety profile of this compound .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral bioavailabilityModerate
Brain penetrationFavorable
Acute toxicityLow

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFBATFFPAVFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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